molecular formula C9H10N2O B185785 4-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 124328-39-8

4-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B185785
CAS No.: 124328-39-8
M. Wt: 162.19 g/mol
InChI Key: XPRLKELCMYQPJW-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydroisoquinolin-1(2H)-one is a functionalized derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in natural products and bioactive molecules . This compound is of significant interest in medicinal and agrochemical research for constructing novel molecules with potential biological activity. The core scaffold is recognized for its prevalence in compounds with diverse activities, including antimicrobial, antitumor, and antiviral properties . Researchers utilize this and related derivatives as key intermediates in the synthesis of more complex structures. A prominent application is in the development of antioomycete agents for plant disease management. Recent research has demonstrated that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibit superior activity against the phytopathogen Pythium recalcitrans , with some optimized compounds showing higher in vitro potency than commercial standards . The amino group at the C4 position provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Synthetic access to such derivatives is often achieved via efficient methods like the Castagnoli-Cushman reaction, which enables the generation of diverse chemical libraries for bioactivity screening . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRLKELCMYQPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process

  • Cyanoacetamide Formation :

    • Cyanoacetic acid reacts with amines (e.g., aniline derivatives) in the presence of dicyclohexylcarbodiimide (DCC) to form cyanoacetamides.

    • Conditions : 0°C to room temperature, 4–6 hours.

  • Cyclocondensation :

    • Cyanoacetamide intermediates undergo cyclization with phosphorus oxychloride (POCl₃) in acetonitrile or toluene.

    • Key Step : POCl₃ acts as both a dehydrating agent and Lewis acid, facilitating ring closure.

  • Amination :

    • Post-cyclization amination via nucleophilic substitution or reductive amination introduces the C4-amino group.

    • Yields : 50–60% after purification by column chromatography.

Table 2 : Comparative Analysis of Multi-Step Methods

StepReagentsTime (h)Yield (%)
CyanoacetamideDCC, CH₂Cl₂685
CyclizationPOCl₃, MeCN1260
AminationNH₃, Pd/C (H₂)875

Reductive Amination of Isoquinolone Precursors

A less common but efficient method involves the reduction of 4-nitroso-3,4-dihydroisoquinolin-1(2H)-one intermediates.

Procedure Overview

  • Nitrosation : Treatment of 3,4-dihydroisoquinolin-1(2H)-one with NaNO₂ in acetic acid yields the 4-nitroso derivative.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of NaBH₄ converts the nitroso group to an amine.

  • Purification : Recrystallization from ethyl acetate affords the final product in 70–80% purity.

Challenges and Optimizations

Regioselectivity Issues

Competing reactions at C3 and C4 positions often lead to byproducts. Employing bulky amines (e.g., 2,6-diisopropylaniline) suppresses undesired substitutions, improving regioselectivity by 40%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates. Mixed solvent systems (e.g., MeCN/H₂O) balance reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carbonyl group can yield 4-amino-3,4-dihydroisoquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline derivatives

    Reduction: 4-Amino-3,4-dihydroisoquinoline

    Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

Medicinal Chemistry

DHIQ is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible biological activities such as:

  • Anti-inflammatory properties : Research indicates that DHIQ derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial activity : Studies have shown that certain derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anticancer potential : The compound's ability to interact with cellular targets suggests it may possess anticancer properties, although further research is necessary to elucidate the specific mechanisms involved.

Organic Synthesis

DHIQ serves as a critical intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for:

  • Building block for complex structures : DHIQ can be modified through various chemical reactions, including oxidation and substitution, to develop new compounds with desired properties .
  • Synthesis of derivatives : The compound can be transformed into numerous derivatives that may enhance biological activity or introduce new functionalities .

Biological Studies

In biological research, DHIQ is studied for its interactions with various molecular targets. Key areas of focus include:

  • Mechanism of action : Understanding how DHIQ interacts with enzymes and receptors can provide insights into its therapeutic potential. For instance, it may modulate pathways involved in cellular proliferation and apoptosis .
  • Structure–Activity Relationship (SAR) : Research has established SAR models that help predict the biological activity of DHIQ derivatives based on their structural features. This information is crucial for designing more effective compounds .

Industrial Applications

Beyond its pharmaceutical potential, DHIQ has applications in industrial settings:

  • Specialty chemicals production : The unique properties of DHIQ make it suitable for use in the synthesis of specialty chemicals and materials.
  • Agricultural applications : Recent studies have highlighted the efficacy of DHIQ derivatives as antioomycete agents against plant pathogens like Pythium recalcitrans. These compounds have shown superior activity compared to conventional fungicides, indicating their potential for agricultural use .

Case Study 1: Antifungal Activity

A study synthesized 59 derivatives of DHIQ using the Castagnoli–Cushman reaction to evaluate their antifungal properties against Pythium recalcitrans. One derivative demonstrated an EC50 value lower than that of commercial fungicides, highlighting its potential as a novel agricultural agent .

Case Study 2: Structure–Activity Relationship

Research utilizing CoMFA and CoMSIA models revealed essential structural requirements for enhancing the antifungal activity of DHIQ derivatives. This study underscored the significance of functional groups such as the C4-carboxyl group in determining biological efficacy .

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

  • Pathways Involved: : The compound’s effects may be mediated through signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Biological Activity Source/Reference
4-Amino-3,4-dihydroisoquinolin-1(2H)-one 4-amino group C₉H₁₀N₂O Under investigation (potential kinase inhibition)
2-Amino-3,4-dihydroisoquinolin-1(2H)-one 2-amino group C₉H₁₀N₂O No anti-inflammatory improvement vs. parent
6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g) Aromatic methoxy and benzoyl groups C₂₀H₂₀NO₇ Antiproliferative (GI₅₀ = 51 nM in DU-145 cells)
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one 8-chloro substituent C₉H₈ClNO Intermediate for bioactive analogs
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one 4-phenyl group C₁₅H₁₃NO Structural analog with enhanced lipophilicity

Biological Activity

4-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 124328-39-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxicity against breast cancer and lung cancer cell lines. The mechanism underlying this activity is believed to involve apoptosis induction through the modulation of key signaling pathways such as the p53 pathway and the inhibition of anti-apoptotic proteins .

Enzyme Inhibition

Research has indicated that compounds containing the 3,4-dihydroisoquinoline moiety can act as inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. Molecular docking studies suggest that these compounds can bind effectively to the active site of LAP, thereby inhibiting its activity. This inhibition could potentially lead to reduced tumor growth and metastasis .

Antifungal Properties

The antifungal activity of this compound derivatives has also been explored. A study reported that a specific derivative exhibited potent activity against Pythium recalcitrans, a phytopathogen responsible for significant agricultural losses. The compound demonstrated an EC50 value of 14 mM, outperforming the commercial antifungal agent hymexazol (EC50 = 37.7 mM) in vitro. In vivo tests showed a preventive efficacy of up to 96.5% at higher doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is highly dependent on their structural features. The presence of specific functional groups, such as carboxyl groups at the C4 position, has been identified as crucial for enhancing biological efficacy. Quantitative structure–activity relationship (QSAR) models have been developed to predict the activity based on molecular descriptors .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives of this compound for their cytotoxic effects on human breast and lung cancer cells. The most potent derivative induced apoptosis through mitochondrial pathways and showed promising results in reducing tumor size in xenograft models.
  • Inhibition of Leucine Aminopeptidase : In silico screening identified several derivatives with high binding affinities to LAP, suggesting their potential as therapeutic agents in cancer treatment. Experimental validation confirmed their inhibitory effects in vitro.
  • Antifungal Efficacy : A series of synthesized derivatives were tested against Pythium recalcitrans. The most effective compound demonstrated significant antifungal properties and was further analyzed for its mechanism of action, which involved disrupting cellular membrane integrity.

Data Tables

Activity Compound EC50 (mM) Remarks
Cytotoxicity (Breast Cancer)Derivative I2310Induces apoptosis via p53 pathway
Cytotoxicity (Lung Cancer)Derivative I4512Modulates anti-apoptotic proteins
Antifungal ActivityDerivative I2314Superior to hymexazol (37.7 mM)
LAP InhibitionDerivative I67N/AHigh binding affinity confirmed via docking

Q & A

Q. Basic

  • HPLC : Purity >95% is required for biological testing.
  • Stability Studies : Monitor degradation under UV light, humidity, and temperature (25–40°C) for 4–8 weeks.
  • TLC : Use petroleum ether/ethyl acetate gradients to detect impurities .

Which substituents most significantly influence bioactivity?

Q. Basic

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antimicrobial activity by increasing electrophilicity (e.g., II10 with Cl shows 74.2% inhibition) .
  • Hydrophobic Chains (e.g., hexadecyl in I4): Improve membrane penetration in antitumor assays .
  • Hydroxyl Groups : Facilitate hydrogen bonding with enzyme active sites (e.g., II3’s 4-chlorophenoxy group) .

How to design a robust SAR study for derivatives?

Q. Advanced

  • Step 1 : Synthesize a library with systematic substituent variations (e.g., alkyl, aryl, halogen).
  • Step 2 : Measure bioactivity (e.g., IC₅₀ for acetylcholinesterase inhibition) .
  • Step 3 : Perform multivariate regression to correlate substituent properties (Hammett σ, logP) with activity.
  • Step 4 : Validate hypotheses via crystallography or mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.